Ziagen

Catalog No.
S516705
CAS No.
188062-50-2
M.F
C28H38N12O6S
M. Wt
670.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ziagen

CAS Number

188062-50-2

Product Name

Ziagen

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid

Molecular Formula

C28H38N12O6S

Molecular Weight

670.7 g/mol

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Solubility

In water, 77,000 mg/l @ 25 °C

Synonyms

(1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol, 1592U89, abacavir, abacavir succinate, abacavir sulfate, Ziagen

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O

Ziagen is the brand name for abacavir sulfate, a synthetic nucleoside analogue utilized primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The chemical structure of abacavir sulfate is characterized by its molecular formula (C14H18N6O)2H2SO4(C_{14}H_{18}N_{6}O)_{2}\cdot H_{2}SO_{4} and a molecular weight of 670.76 grams per mole. It is classified as a carbocyclic nucleoside analogue and functions as a nucleoside reverse transcriptase inhibitor (NRTI) by interfering with viral RNA-dependent DNA polymerase, thereby inhibiting viral replication .

Abacavir sulfate appears as a white to off-white solid and is soluble in water. It is available in both tablet and oral solution forms, with the tablet containing 300 mg of abacavir per dosage unit and the oral solution providing 20 mg per milliliter .

Abacavir's mechanism of action targets HIV's replication process. It acts as a prodrug, meaning it requires conversion to its active form by cellular enzymes within the body. The active form of Abacavir competes with natural nucleosides and gets incorporated into the viral DNA chain by HIV's reverse transcriptase enzyme. However, Abacavir lacks the 3'-hydroxyl group essential for further chain elongation, leading to termination of viral DNA synthesis and ultimately inhibiting HIV replication [].

Mechanism of action:

Ziagen, also known as abacavir sulfate, belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs). These drugs work by interfering with the replication of the Human Immunodeficiency Virus (HIV) []. NRTIs are similar to the natural building blocks used by the virus to make its genetic material (RNA). Once incorporated into the viral RNA chain, Ziagen stops the enzyme reverse transcriptase from converting the viral RNA into DNA, preventing the virus from integrating its genetic material into the host cell's DNA and replicating [].

Clinical Trials:

Extensive clinical trials have been conducted to evaluate the safety and efficacy of Ziagen in the treatment of HIV infection. These studies involved thousands of participants and established that Ziagen, when used in combination with other antiretroviral drugs, can effectively suppress HIV viral load and increase CD4+ T cell count, a crucial marker of immune function [, ].

Ongoing Research:

While Ziagen is currently used as part of combination therapy for HIV, research continues to explore its potential applications in various settings. Some areas of ongoing investigation include:

  • Combination therapy optimization: Researchers are studying the effectiveness of different combinations of antiretroviral drugs, including Ziagen, to optimize treatment regimens and potentially reduce the number of drugs required for effective viral suppression [].
  • Drug resistance: Studies are ongoing to understand how HIV develops resistance to Ziagen and other antiretroviral drugs. This research aims to identify new strategies to prevent and overcome drug resistance.
  • Long-term effects: Additionally, research is exploring the long-term safety and efficacy of Ziagen, particularly in individuals receiving treatment for extended periods [].

Abacavir undergoes several metabolic transformations within the body. It is primarily metabolized in the liver through two main pathways:

  • Alcohol Dehydrogenase: This enzyme converts abacavir into its inactive carboxylate metabolite.
  • Glucuronosyltransferase: This pathway leads to the formation of an inactive glucuronide metabolite.

These metabolites are subsequently excreted, with approximately 83% eliminated via urine and 16% via feces. Notably, abacavir does not significantly utilize the cytochrome P450 enzyme system for metabolism .

Abacavir exhibits potent antiviral activity against HIV-1. Its mechanism of action involves the intracellular conversion to carbovir-triphosphate, which competes with natural nucleotides for incorporation into viral DNA. This incorporation disrupts the replication process of HIV, effectively reducing viral load in infected individuals. The drug has a high bioavailability of approximately 83% when taken orally and can cross the blood-brain barrier, making it effective for central nervous system infections caused by HIV .

The synthesis of abacavir involves several steps that typically include:

  • Formation of the Cyclopentene Ring: Starting materials undergo cyclization to form a cyclopentene structure.
  • Introduction of Amino Groups: Various amine derivatives are introduced to create the necessary amino substituents on the purine ring.
  • Sulfonation: The final step involves converting abacavir to its sulfate salt form to enhance solubility and stability.

These synthetic pathways utilize standard organic chemistry techniques such as condensation reactions, cyclization, and functional group modifications .

Ziagen is primarily used in combination antiretroviral therapy (CART) for treating HIV-1 infections. It is not recommended for monotherapy due to potential resistance development. Abacavir is often combined with other antiretroviral agents such as lamivudine or zidovudine to enhance therapeutic efficacy and improve patient outcomes . Additionally, it has been studied for its role in preventing mother-to-child transmission of HIV during pregnancy.

Abacavir has notable drug interactions that can influence its therapeutic efficacy:

  • Protease Inhibitors: Drugs like tipranavir or ritonavir may reduce serum concentrations of abacavir by inducing glucuronidation.
  • Alcohol: Co-administration with ethanol can lead to adverse effects, particularly in pediatric populations.
  • Other Antiretrovirals: Abacavir's effectiveness can be altered when used alongside other NRTIs or non-nucleoside reverse transcriptase inhibitors .

Monitoring for hypersensitivity reactions is crucial when initiating therapy with abacavir, especially in patients with known genetic predispositions.

Several compounds share structural similarities or pharmacological profiles with abacavir:

Compound NameTypeKey Features
LamivudineNucleoside Reverse Transcriptase InhibitorEffective against HIV; often used in combination therapies
ZidovudineNucleoside Reverse Transcriptase InhibitorFirst approved NRTI; associated with myelosuppression
Tenofovir Disoproxil FumarateNucleotide Reverse Transcriptase InhibitorEffective against HIV and Hepatitis B; renal toxicity concerns
EmtricitabineNucleoside Reverse Transcriptase InhibitorSimilar mechanism; often combined with tenofovir

Abacavir's uniqueness lies in its specific structural configuration and its association with hypersensitivity reactions linked to particular genetic markers (HLA-B*57:01), which necessitates genetic screening prior to use .

Abacavir, marketed under the brand name Ziagen, is a carbocyclic synthetic nucleoside analogue with significant antiviral activity [3]. The retrosynthetic analysis of abacavir begins with identifying the key disconnections that lead to simpler precursors while maintaining stereochemical integrity [15]. The molecule can be disconnected into two primary fragments: a purine derivative and a cyclopentene methanol moiety [5].

The purine portion of abacavir is typically derived from pyrimidine precursors, specifically 4,6-dichloro-2,5-diaminopyrimidine derivatives, which undergo cyclization to form the bicyclic purine system [24]. The cyclopentene methanol component, containing the critical (1S,4R) stereochemistry, is often synthesized from chiral precursors or through asymmetric transformations of racemic starting materials [12].

A comprehensive retrosynthetic approach involves the strategic disconnection of the N-glycosidic bond between the purine and cyclopentene rings, followed by further disconnections to identify suitable starting materials [15]. This analysis guides the forward synthesis by establishing a logical sequence of reactions that maintain stereochemical control while optimizing yield and purity [18].

The route design for abacavir synthesis has evolved significantly since its initial development, with modern approaches focusing on efficiency, scalability, and stereoselectivity [25]. Current synthetic routes typically involve the coupling of a suitably protected cyclopentene methanol intermediate with an activated purine precursor, followed by functional group transformations to introduce the cyclopropylamino group at the 6-position of the purine ring [3] [5].

Key Intermediates in Abacavir Synthesis

4,6-Dichloro-2,5-diaminopyrimidine Derivatives

The synthesis of abacavir relies heavily on 4,6-dichloro-2,5-diaminopyrimidine derivatives as crucial intermediates in constructing the purine ring system [24]. These compounds serve as versatile building blocks due to their reactive chloro groups, which facilitate nucleophilic substitution reactions necessary for elaborating the heterocyclic framework [11].

A key intermediate in this class is 2-amino-4,6-dichloro-5-formamidopyrimidine, which enables efficient construction of the purine ring from the chiral cyclopentenyl precursor [25]. The synthesis of this intermediate typically begins with 4,6-dichloro-2,5-diaminopyrimidine, which undergoes selective formylation of one amino group [24].

The preparation of these pyrimidine derivatives often involves the reaction of 4,6-dichloro-2,5-diaminopyrimidine with formic acid and acetic anhydride at controlled temperatures [24]. For example, a documented procedure describes the addition of acetic anhydride (30 ml) to a solution of 4,6-dichloro-2,5-diaminopyrimidine (10 g) in formic acid (100 ml) at 0-5°C, followed by warming to room temperature and stirring for 16 hours [24]. After solvent removal and co-evaporation with toluene, the formylated intermediate is obtained in high yield and used without further purification [24].

The reactivity pattern of these pyrimidine derivatives is crucial for the subsequent cyclization steps that form the imidazole portion of the purine ring [26]. The chloro substituents at positions 4 and 6 exhibit differential reactivity, allowing for regioselective substitution reactions that are essential for the controlled assembly of the purine scaffold [11] [24].

Cyclopentene Methanol Intermediate

The cyclopentene methanol component of abacavir contains two stereogenic centers that must be precisely controlled to ensure the biological activity of the final compound [12]. The key intermediate in this regard is (1S,4R)-4-amino-2-cyclopentene-1-methanol, which provides the correct stereochemistry required for the active form of abacavir [27].

This chiral intermediate is critical because the enantiomers of abacavir with the 1S,4R absolute configuration on the cyclopentene ring are specifically used for HIV treatment [27]. The presence of the undesired (1R,4S) isomer as an impurity can lead to the formation of the incorrect enantiomer of abacavir, necessitating additional purification steps and reducing overall yield [27].

The synthesis of the cyclopentene methanol intermediate has been approached through various methods, including:

  • Resolution of racemic Vince lactam compounds using chiral chromatography with crown ether-based stationary phases [27].
  • Asymmetric synthesis starting from (1S,4R)-azabicyclo[2.2.1]hept-5-en-3-one through efficient processes that bypass problematic steps in earlier routes [25].
  • Enantioselective transformations of cyclopentadiene derivatives using chiral catalysts to establish the required stereochemistry [18].

The structure of (1S,4R)-4-amino-2-cyclopentene-1-methanol features a cyclopentene ring with an amino group and a hydroxymethyl group in a cis configuration [9]. This specific spatial arrangement is essential for the proper orientation of the purine base in the final abacavir molecule, which influences its interaction with the target enzyme [3].

IntermediateStereochemistryRole in Synthesis
(1S,4R)-4-amino-2-cyclopentene-1-methanol1S,4RProvides correct stereochemistry for active abacavir
(1R,4S)-4-amino-2-cyclopentene-1-methanol1R,4SLeads to undesired enantiomer, must be controlled

One-Pot Reaction Methodologies

One-pot reaction methodologies have emerged as valuable approaches in the synthesis of abacavir intermediates, offering advantages in terms of efficiency, reduced waste generation, and simplified purification procedures [13]. These strategies involve conducting multiple chemical transformations in a single reaction vessel without isolating intermediates, thereby streamlining the synthetic process [17].

A notable example is the one-pot method for preparing an abacavir intermediate in formula V, as described in patent literature [13]. This process involves the reaction of a formula II compound with a formula III compound in the presence of an alkali agent, followed by treatment with triethyl orthoformate and hydrochloric acid [13]. The one-pot approach yields the desired intermediate with high purity and efficiency, making it suitable for industrial-scale production [13].

The specific reaction conditions for this one-pot methodology include:

  • Initial reaction of the starting materials at elevated temperatures (typically 80°C) until completion, as monitored by thin-layer chromatography [7].
  • Addition of triethyl orthoformate and hydrochloric acid-isopropanol solution to the reaction mixture without isolation of the intermediate [7].
  • Continued stirring until the reaction is complete, followed by cooling and isolation of the product by filtration [7].

This approach has demonstrated high yields (92.4 g of product from 53.2 g of starting material in one reported example) and produces intermediates with excellent purity as determined by high-performance liquid chromatography [7].

Another one-pot methodology involves orthoformate-mediated cyclization, where methyl or ethyl orthoformate facilitates cyclization at temperatures between 65-80°C, achieving yields of 85-90% [13]. This approach simplifies the synthetic route by eliminating the need for multiple isolation and purification steps, thereby reducing solvent usage and processing time [13] [17].

The advantages of one-pot methodologies in abacavir synthesis include:

  • Reduced number of isolation and purification steps, leading to higher overall yields [13].
  • Decreased solvent consumption and waste generation, aligning with green chemistry principles [19].
  • Shorter processing times and improved efficiency, making these approaches attractive for industrial-scale production [7] [13].

Enantioselective Synthesis Strategies

Enantioselective synthesis strategies are crucial for producing abacavir with the correct stereochemistry, as only the (1S,4R) configuration on the cyclopentene ring exhibits the desired therapeutic activity [15]. Various approaches have been developed to achieve high stereoselectivity in the synthesis of abacavir and its key intermediates [18].

One significant strategy involves the use of β-lactams as chiral building blocks [15]. An enantiopure β-lactam with a suitably positioned electron-withdrawing group on nitrogen participates in a π-allylpalladium mediated reaction to produce a cis-1,4-substituted cyclopentenoid with high regio- and stereoselectivity [15]. This advanced intermediate can then be manipulated to complete the total synthesis of abacavir with the correct absolute configuration [15].

Another innovative approach employs rhodium-catalyzed enantioselective addition of purines to terminal allenes [18]. This method utilizes a rhodium/Josiphos catalyst system to achieve high regioselectivity and outstanding enantioselectivity in the formation of branched allylic purines [18]. The versatility of this approach has been demonstrated in its application to the asymmetric synthesis of abacavir [18].

Enantioselective strategies often rely on chiral catalysts to control the stereochemical outcome of key transformations [23]. For instance, P-stereogenic diphosphine ligands like TangPhos and BenzP* have been employed in asymmetric hydrogenation reactions to establish the required stereochemistry with high enantioselectivity (up to 98% enantiomeric excess) [23].

The development of these enantioselective methods has significantly improved the efficiency of abacavir synthesis by:

  • Reducing the need for resolution of racemic mixtures, which typically results in the loss of 50% of the material [27].
  • Enabling the direct construction of the desired stereoisomer, thereby eliminating the formation of unwanted isomers that require separation [18].
  • Providing access to enantiomerically pure intermediates that can be elaborated to abacavir through stereospecific transformations [15] [23].

These advances in enantioselective synthesis have contributed to more efficient and economical production processes for abacavir, making this important antiviral agent more accessible for global healthcare needs [20].

Green Chemistry Approaches in Industrial Production

The industrial production of abacavir has increasingly incorporated green chemistry principles to enhance sustainability, reduce environmental impact, and improve process efficiency [19]. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing safer reagents and solvents [19].

Advanced oxidation processes (AOPs) have been explored as environmentally friendly methods for transforming abacavir and related compounds [21]. These processes, including UV/TiO2, UV/MOF/H2O2, and UV/Fe2+/S2O82−, have demonstrated effectiveness in degrading abacavir within minutes, offering potential applications in pharmaceutical waste treatment [21]. The efficiency of these processes varies depending on reaction conditions, with heterogeneous photocatalysis using TiO2 showing superior performance in some studies [21].

Biocatalysis represents another green chemistry approach that has gained traction in pharmaceutical synthesis, including abacavir production [20]. Enzymatic transformations offer advantages such as high selectivity, mild reaction conditions, and reduced waste generation [20]. The application of biocatalysts in key steps of abacavir synthesis can lead to more sustainable manufacturing processes [19] [20].

Continuous flow processing has emerged as an innovative technique for sustainable pharmaceutical production [19]. This approach offers benefits including improved heat and mass transfer, enhanced safety profiles, and reduced reactor volumes [19]. The implementation of flow chemistry in abacavir synthesis can result in more efficient processes with smaller environmental footprints [19].

Green chemistry metrics are increasingly used to evaluate and optimize abacavir production processes [19]. These metrics assess parameters such as:

  • E-factor (kg waste per kg product), which quantifies the environmental impact of the manufacturing process [19].
  • Process mass intensity (PMI), which measures the total mass of materials used per mass of product [19].
  • Atom economy, which evaluates the efficiency of incorporating reactant atoms into the final product [19].

By applying these metrics, researchers and manufacturers can identify opportunities for process improvement and develop more sustainable production methods for abacavir [19] [21].

The industrial production of abacavir has also benefited from the development of one-pot methodologies that reduce solvent usage and simplify purification procedures [22]. For example, a preparation method described in patent literature yields abacavir free base with high purity through simple dissociation steps, making it suitable for industrialized production [22].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of abacavir has been extensively documented in pharmaceutical literature. The ¹H Nuclear Magnetic Resonance spectrum of abacavir demonstrates characteristic peaks that confirm its molecular structure [5] [6]. Predicted ¹H Nuclear Magnetic Resonance spectra obtained using NmrPred 1.0 software show the compound dissolved in CDCl₃ with tetramethylsilane as the reference standard at 500 MHz frequency [5]. The spectroscopic analysis provides critical structural confirmation for pharmaceutical quality control applications.

Studies involving abacavir salt formations reveal distinctive Nuclear Magnetic Resonance signatures. Research on abacavir acetic acid salt formation demonstrates that the acetic acid proton appears at δ 11.94 ppm, providing definitive evidence for salt formation [7]. This Nuclear Magnetic Resonance characteristic serves as a reliable analytical marker for confirming the successful synthesis of alternative salt forms of the active pharmaceutical ingredient.

The compound's Nuclear Magnetic Resonance profile has been utilized in various analytical applications, including the identification of novel degradation products [8]. Mass spectrometry coupled with Nuclear Magnetic Resonance techniques has enabled comprehensive characterization of abacavir degradation pathways under different stress conditions, providing essential data for stability-indicating analytical methods.

Mass Spectrometry Analysis

Mass spectrometric analysis of abacavir reveals characteristic fragmentation patterns essential for pharmaceutical analysis. Liquid chromatography-mass spectrometry methods demonstrate molecular ion peaks at m/z 287 [M+H]⁺ for the protonated molecular ion [9]. The fragmentation pattern includes significant ions at m/z 77.0422, 67.0594, and 65.0181, which serve as diagnostic fragments for compound identification [9].

Advanced analytical methods employing capillary electrophoresis-ion trap mass spectrometry have been developed for simultaneous analysis of abacavir and its phosphorylated metabolites [10] [11]. These methods achieve detection limits below 2 μM for all analytes, demonstrating exceptional sensitivity for pharmaceutical and bioanalytical applications [10]. The ion-pairing high-performance liquid chromatography-tandem mass spectrometry approach utilizing N',N'-dimethylhexylamine as the ion-pairing agent enables detection limits better than 25 nM [12] [13].

The electrospray ionization mass spectrometry profile of abacavir shows excellent reproducibility and linearity over analytical ranges from 25 nM to 5 μM [12]. Mass spectrometric analysis has proven invaluable for identifying oxidative degradation products, with studies revealing specific transformation products with molecular weights of 319.20 and 247.19 daltons formed during oxidative stress conditions [14].

Infrared Spectroscopy

Fourier transform infrared spectroscopy provides comprehensive structural characterization of abacavir and its various forms. The infrared absorption spectrum of abacavir sulfate shows characteristic peaks that serve as fingerprint identification markers [15]. Key spectroscopic features include O-H stretching vibrations at 3286 cm⁻¹, C-H₂ stretching at 2920 cm⁻¹, and C=N stretching at 1678 cm⁻¹ [16].

Comparative infrared analysis between abacavir free base and salt forms reveals distinctive spectroscopic differences. The free base form exhibits characteristic peaks at 3357, 3310, and 1609 cm⁻¹, while the acetic acid salt form shows additional peaks at 1031 cm⁻¹ (acid C=O stretching) and 3423 cm⁻¹ (acid O-H stretching) [7]. These spectroscopic differences provide reliable methods for distinguishing between different solid-state forms of the compound.

Drug-excipient compatibility studies utilizing Fourier transform infrared spectroscopy demonstrate that abacavir maintains its characteristic spectroscopic profile in pharmaceutical formulations [16]. The infrared spectrum of optimized tablet formulations shows minimal peak shifts compared to the pure active pharmaceutical ingredient, confirming the absence of significant drug-excipient interactions that could affect pharmaceutical stability or efficacy.

Chromatographic Purity Analysis (Ultra High Performance Liquid Chromatography, High Performance Liquid Chromatography)

Ultra High Performance Liquid Chromatography Methods

Ultra high performance liquid chromatography represents the current standard for abacavir purity analysis, offering superior resolution and reduced analysis times compared to conventional high performance liquid chromatography methods. A stability-indicating ultra high performance liquid chromatography method has been developed utilizing a Waters Acquity BEH C₈ column (50 mm × 2.1 mm, 1.7 μm particle size) with gradient elution [17] [18]. The mobile phase consists of a gradient mixture of solution A (0.10% v/v o-phosphoric acid in water) and solution B (0.10% v/v o-phosphoric acid in methanol), operated at a flow rate of 0.40 mL/min with a total run time of 6.0 minutes [17] [18].

This ultra high performance liquid chromatography method demonstrates exceptional performance characteristics, with validation parameters meeting International Conference on Harmonisation requirements [17]. The method achieves baseline separation of abacavir from its related substances and forced degradation products, with satisfactory mass balance under all stress conditions [18]. The rapid analysis time represents a significant improvement over traditional high performance liquid chromatography methods, reducing solvent consumption while maintaining analytical precision and accuracy.

Advanced ultra high performance liquid chromatography methods have been developed for simultaneous determination of multiple antiretroviral compounds [19]. These methods enable analysis of 21 selected antivirals and their metabolites, providing comprehensive analytical coverage for pharmaceutical quality control applications [19]. The enhanced resolution capabilities of ultra high performance liquid chromatography systems allow for detection of impurities at levels as low as 0.1% relative to the main component.

High Performance Liquid Chromatography Applications

Reversed-phase high performance liquid chromatography methods constitute the foundation of abacavir pharmaceutical analysis. Multiple analytical approaches have been validated for determination of abacavir in bulk drug samples and pharmaceutical dosage forms [20] [21]. A widely used isocratic method employs an INERTSIL ODS 3V C₁₈ column (250 × 4.6 mm) with a mobile phase comprising 10mM phosphate buffer and acetonitrile (60:40 v/v) at pH 4.0, providing a retention time of 2.430 minutes [21].

Gradient high performance liquid chromatography methods offer enhanced separation capabilities for complex samples containing multiple related compounds [22] [23]. The Acclaim 120 C₁₈ column system with gradient elution using formic acid-containing mobile phases provides excellent resolution for abacavir and its related substances [22]. These methods demonstrate robustness under varied analytical conditions, including column temperature variations (30 ± 5°C), flow rate changes (1.0 ± 0.1 mL/min), and pH variations (5.0 ± 0.3) [22].

Ion-pairing high performance liquid chromatography coupled with tandem mass spectrometry represents a specialized analytical approach for simultaneous quantification of abacavir and its phosphorylated metabolites [12] [13]. This method utilizes N',N'-dimethylhexylamine as the ion-pairing agent, enabling retention and separation of both the parent compound and nucleotide metabolites on reversed-phase columns [12]. The technique achieves exceptional sensitivity with detection limits better than 25 nM for all analytes and demonstrates excellent linearity over the range of 25 nM to 5 μM [13].

Polymorphism and Solid-State Properties

Crystalline Form Characterization

Abacavir exhibits multiple crystalline forms with distinct physicochemical properties that significantly impact pharmaceutical development and manufacturing processes. The most extensively characterized form is Crystalline Form I, which represents the first crystalline form of abacavir base that is essentially free of solvent [24] [25]. This form demonstrates superior handling characteristics compared to earlier described forms, which were characterized as gummy solids or solid foams [24].

Crystalline Form I exhibits characteristic powder X-ray diffraction peaks at approximately 8.0, 10.0, 10.2, 10.6, 11.9, 12.4, 12.7, 15.0, 16.1, 16.6, 19.5, 20.2, 20.6, 20.7, 21.9, 23.0, 23.9, and 25.0 degrees 2θ [26] [24]. The differential scanning calorimetry profile shows a melting peak at approximately 157°C, confirming the thermal characteristics of this polymorph [24]. The crystalline structure belongs to the monoclinic crystal system with space group P2₁ [26].

Crystalline Form II represents an alternative polymorphic form that is consistently produced by pharmaceutical manufacturers [27]. This form exhibits a different powder X-ray diffraction pattern from Form I, with characteristic peaks appearing at 5.6°, 6.5°, 7.4°, and 9.4° in the 5-10° 2θ range [26]. The distinction between forms is critical for pharmaceutical quality control, as different polymorphs can exhibit varying solubility, stability, and bioavailability characteristics.

Solvate Forms and Stability

Several solvate forms of abacavir have been identified, though their pharmaceutical utility is limited due to stability concerns and regulatory considerations. The ethyl acetate solvate has been documented but demonstrates instability at room temperature, making it unsuitable for pharmaceutical applications [24]. Similarly, acetone solvates contain unacceptable solvent levels for pharmaceutical use according to International Conference on Harmonisation guidelines [24].

The thermal behavior of solvated forms reveals that solvent removal can be achieved through controlled heating processes [26]. Studies demonstrate that ethyl acetate solvates can be converted to Form I through thermal treatment, providing a potential manufacturing pathway for obtaining the desired polymorphic form [26]. The conversion process requires careful temperature control to prevent decomposition while ensuring complete solvent removal.

Humidity-controlled studies reveal the dynamic relationship between different solid-state forms under varying environmental conditions [28]. Research on related nucleoside analogues demonstrates that environmental humidity can influence the equilibrium between anhydrate and hydrate forms, with relative humidity levels determining the predominant crystalline form at ambient conditions [28].

Manufacturing and Processing Considerations

The crystalline form of abacavir significantly impacts pharmaceutical manufacturing processes, including powder flow properties, compaction behavior, and dissolution characteristics [24]. Crystalline Form I demonstrates superior processing characteristics compared to amorphous or solvated forms, exhibiting improved flowability and handling properties during tablet compression and formulation development [24].

Particle size distribution represents a critical quality attribute for abacavir, particularly given its classification as a Biopharmaceutics Classification System Class III compound [29]. Manufacturers implement specific controls for particle size distribution in active pharmaceutical ingredient specifications, recognizing its impact on dissolution rate and bioavailability [27]. The crystalline form influences particle morphology, with different polymorphs potentially exhibiting distinct particle shapes and surface properties.

Quality control protocols for polymorphic form identification typically employ powder X-ray diffraction as the primary analytical technique [30]. Specifications include limits for polymorphic purity, ensuring that the desired crystalline form predominates in the final pharmaceutical ingredient [30]. Additional analytical techniques, including differential scanning calorimetry and Fourier transform infrared spectroscopy, provide complementary data for comprehensive solid-state characterization.

Stability Under Stress Conditions (Hydrolysis, Oxidation, Photolysis)

Hydrolytic Degradation Studies

Comprehensive hydrolytic stability studies reveal that abacavir sulfate exhibits significant susceptibility to degradation under both acidic and alkaline conditions, while showing moderate stability under neutral aqueous conditions [18] [31] [32]. Under acidic hydrolysis conditions using 0.1N hydrochloric acid at room temperature for one hour, abacavir demonstrates 14.69% degradation, forming a primary degradation product with retention time of 1.934 minutes [32]. The acidic degradation pathway represents one of the most significant stability challenges for the compound.

Alkaline hydrolysis studies employing 0.1N sodium hydroxide under identical conditions result in 10.15% degradation after one hour at room temperature [32]. The alkaline degradation produces a distinct degradation product (DP2) with retention time of 2.503 minutes, indicating a different degradation mechanism compared to acidic conditions [32]. The lower degradation percentage under alkaline conditions suggests that abacavir exhibits greater stability in basic environments compared to acidic media.

Neutral hydrolysis studies conducted in water demonstrate 11.59% degradation after one hour at room temperature [32]. This intermediate degradation level between acidic and alkaline conditions confirms that pH significantly influences the hydrolytic stability of abacavir [31]. The formation of multiple degradation products under neutral conditions suggests complex degradation pathways that may involve both hydrolytic and rearrangement reactions.

Oxidative Stress Degradation

Oxidative degradation represents the most significant stability challenge for abacavir under stress conditions [18] [33] [14]. Studies using 3% hydrogen peroxide demonstrate 15% degradation after 24 hours at 25°C, with accelerated degradation observed under elevated temperature conditions [33]. The oxidative stress produces three identifiable degradation products designated as O1, O2, and O3, with molecular weights of 303, 319, and 247 daltons respectively [33].

Advanced electrochemical oxidation studies reveal that 20% degradation can be achieved within minutes compared to hours required for chemical oxidation [14]. Both platinum and boron-doped diamond electrodes produce similar degradation products with molecular weights of 319.20 and 247.19 daltons [14]. The electrochemical approach offers advantages for pharmaceutical stability testing, providing rapid assessment of oxidative susceptibility while consuming minimal sample quantities.

The pH dependence of oxidative degradation has been thoroughly investigated, with studies demonstrating that the fastest oxidation occurs at pH 9 [14]. This pH effect influences both the degradation rate and the composition of degradation products, with different products forming in varying proportions depending on the electrolyte pH [14]. Understanding these pH effects is crucial for formulation development and storage condition optimization.

Photolytic Stability Assessment

Photolytic stability studies reveal that abacavir demonstrates exceptional stability under standard International Conference on Harmonisation photostability testing conditions [32]. Exposure to ultraviolet light up to 200 watt hours per square meter for three days results in no measurable degradation, with 99.43% recovery of the parent compound [32]. This photostability represents a significant advantage for pharmaceutical formulation and packaging development.

The resistance to photodegradation contrasts sharply with the compound's susceptibility to hydrolytic and oxidative stress conditions [32]. This selective stability profile suggests that light exposure during manufacturing, storage, and handling does not represent a significant degradation risk for abacavir-containing pharmaceutical products [32]. However, formulation studies should consider potential photosensitization effects from excipients or other active ingredients in combination products.

Advanced oxidation processes employing photocatalytic techniques demonstrate that abacavir can be degraded under specialized conditions designed for environmental remediation [34] [35]. These studies utilize titanium dioxide photocatalysis, metal-organic framework systems, and photo-Fenton reactions to achieve complete degradation within minutes [34]. The formation of transformation products including descyclopropyl-abacavir (TP-247) provides insight into potential environmental fate and degradation pathways [35].

Thermal Stability Characteristics

Thermal stability studies conducted at 80°C for three hours demonstrate that abacavir exhibits moderate thermal stability with 8.97% degradation under these conditions [32]. This relatively low degradation percentage under elevated temperature conditions suggests that the compound possesses adequate thermal stability for typical pharmaceutical manufacturing processes and storage conditions [32].

Differential scanning calorimetry analysis reveals that abacavir sulfate exhibits a melting point around 219°C followed by decomposition [2]. This thermal behavior indicates that the compound remains stable through typical pharmaceutical processing temperatures but begins to degrade at elevated temperatures approaching its melting point [2]. The decomposition process involves complex thermal rearrangements that can produce multiple degradation products.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

White to off-white solid

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

670.27579815 g/mol

Monoisotopic Mass

670.27579815 g/mol

Heavy Atom Count

47

LogP

log Kow = 1.2 @ 25 °C

Appearance

White to Off-White Solid

Melting Point

213-214 °C

UNII

J220T4J9Q2
1PPL256S5A

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (91.11%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (88.89%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ziagen is indicated in antiretroviral combination therapy for the treatment of Human Immunodeficiency Virus (HIV) infection in adults, adolescents and children. The demonstration of the benefit of Ziagen is mainly based on results of studies performed with a twice daily regimen, in treatment-naïve adult patients on combination therapy. Before initiating treatment with abacavir, screening for carriage of the HLA-B*5701 allele should be performed in any HIV-infected patient, irrespective of racial origin. Abacavir should not be used in patients known to carry the HLA-B*5701 allele.

Therapeutic Uses

Abacavir is indicated, in combination with other agents, for treatment of HIV-1 infection. /Included in US product labeling/

Pharmacology

Abacavir Sulfate is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AR13
J05AF06

Mechanism of Action

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved.
Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages.
The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

1423331-68-3
188062-50-2

Absorption Distribution and Excretion

Following oral administration of a 600-mg dose of radiolabeled abacavir, 82.2% of the dose is excreted in urine and 16% of the dose is excreted in feces. The 5-carboxylic acid metabolite, 5-glucuronide metabolite, and unchanged abacavir accounted for 30, 36, and 1.2%, respectively, of recovered radioactivity in urine; unidentified minor metabolites accounted for 15% of recovered radioactivity in urine.
It is not known whether abacavir is distributed into human milk; the drug is distributed into milk in rats.
Abacavir crosses the placenta in rats.
The oral bioavailability of abacavir is high with or without food; the CSF-to-plasma AUC ratio is approximately 0.3.
For more Absorption, Distribution and Excretion (Complete) data for ABACAVIR SULFATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Abacavir is partially metabolized by alcohol dehydrogenase (to form the 5'-carboxylic acid) and glucuronidation (to form the 5'-glucuronide).
The metabolic fate of abacavir has not been fully determined, but the drug is metabolized in the liver. Abacavir is metabolized by alcohol dehydrogenase to form the 5-carboxylic acid and by glucuronyltransferase to form the 5-glucuronide; these metabolites do not appear to have any antiviral activity. Any involvement of cytochrome p450 isoenzymes in the metabolism of abacavir is limited.
Intracellularly, abacavir is phosphorylated to abacavir monophosphate by adenosine phosphotransferase; abacavir monophosphate is then converted to carbovir monophosphate in a reaction catalyzed by cytosolic enzymes and then to carbovir triphosphate by cellular kinases. Intracellular (host cell) conversion of abacavir to carbovir triphosphate is necessary for the antiviral activity of the drug. The in vitro intracellular half-life of carbovir triphosphate in CD4+ CEM cells is 3.3 hours.

Wikipedia

Abacavir sulfate

FDA Medication Guides

Epzicom
Abacavir Sulfate; LAmivudine
TABLET;ORAL
VIIV HLTHCARE
12/10/2021
Ziagen
Abacavir Sulfate
SOLUTION;ORAL
11/24/2020
Triumeq Pd
Abacavir Sulfate; Dolutegravir Sodium; LAmivudine
SUSPENSION;ORAL
06/15/2023
Abacavir and LAmivudine
Abacavir Sulfate;Lamivudine
MYLAN LABORATORIES LIMITED
12/22/2023

Drug Warnings

A unique and potentially fatal hypersensitivity reaction occurs in 2% to 5% of patients receiving abacavir. Symptoms typically occur within the first six weeks of therapy and include fever, rash, nausea, malaise, and respiratory complaints, in various combinations. Symptoms initially may be mild but increase in severity with continued administration. Discontinuation of the medication usually resolves all signs and symptoms, but rechallenge may cause rapid onset of severe reactions, hypotension, and death. Once an abacavir hypersensitivity reaction is suspected or confirmed, it is recommended that the patient never by rechallenged with abacavir.
The major toxicity associated with abacavir therapy is potentially life-threatening hypersensitivity reactions. In clinical studies, hypersensitivity reactions have been reported in approximately 5% of adult and pediatric patients receiving abacavir in conjunction with lamivudine and zidovudine. Fatalities related to hypersensitivity reactions to abacavir have been reported. Manifestations of hypersensitivity usually are apparent within the first 6 weeks of abacavir therapy, but may occur at any time during therapy. Severe hypersensitivity reactions are likely to recur within hours following rechallenge in patients with a prior history of hypersensitivity to the drug, and these reactions may include life-threatening hypotension and death. The most severe hypersensitivity reactions reported to date have been in individuals who were rechallenged with abacavir after a previous hypersensitivity reaction to the drug. There also have been reports of severe or fatal hypersensitivity reactions occurring after abacavir was reintroduced in patients with no identified history of abacavir hypersensitivity or with unrecognized manifestations of hypersensitivity to the drug. Although these patients had discontinued abacavir for reasons unrelated to hypersensitivity (e.g., interruption in drug supply, discontinuance of abacavir during treatment for other medical conditions), some may have had symptoms present before discontinuance of the drug that were consistent with hypersensitivity but were attributed to other medical conditions (e.g., acute onset respiratory disease, gastroenteritis, adverse reactions to other drugs). Most of the hypersensitivity reactions reported following reintroduction of abacavir in these patients were indistinguishable from hypersensitivity reactions associated with abacavir rechallenge (i.e., short time to onset, increased severity of symptoms, poor outcome including death).Hypersensitivity reactions can occur within hours after abacavir is reintroduced; however, in some cases, these reactions occurred days to weeks following reintroduction of the drug.
Lactic acidosis and severe hepatomegaly with steatosis (sometimes fatal) have been reported rarely in patients receiving abacavir and also have been reported in patients receiving dideoxynucleoside reverse transcriptase inhibitors. Most reported cases have involved women; obesity and long-term therapy with a nucleoside reverse transcriptase inhibitor also may be risk factors. Increased serum concentrations of Gamma-glutamyltransferase (GGT, GGPT) have been reported in patients receiving abacavir.
Hypersensitivity reactions reported in patients receiving abacavir are characterized by the appearance of manifestations indicating involvement of multiple organ and body systems; these reactions have occurred in association with anaphylaxis, liver failure, renal failure, hypotension, and death. The most frequent manifestations of hypersensitivity reactions to abacavir include fever, rash, fatigue, GI symptoms such as nausea, vomiting, diarrhea, and abdominal pain, and respiratory symptoms such as pharyngitis, dyspnea, and cough. Other signs and symptoms include malaise, lethargy, myalgia, myolysis, headache, arthralgia, edema, paresthesia, lymphadenopathy, and mucous membrane lesions (e.g., conjunctivitis, mouth ulceration). Respiratory symptoms, including cough, dyspnea, and pharyngitis, have been reported in approximately 20% of patients with hypersensitivity reactions to abacavir. Fatalities have occurred in patients who developed hypersensitivity reactions in which the initial presentation included respiratory symptoms; some patients who experienced fatal hypersensitivity reactions were initially diagnosed as having an acute respiratory disease (pneumonia, bronchitis, flu-like illness). Hypersensitivity reactions can occur without rash; if rash occurs, it usually is maculopapular or urticarial, but may be variable in appearance. Laboratory abnormalities reported in patients experiencing a hypersensitivity reaction to abacavir include lymphopenia and increases in serum concentrations of liver enzymes, creatine kinase (CK, creatine phosphokinase, CPK), or creatinine.
For more Drug Warnings (Complete) data for ABACAVIR SULFATE (17 total), please visit the HSDB record page.

Biological Half Life

The in vitro intracellular half-life of carbovir triphosphate /SRP: a metabolite of abacavir sulfate,/ in CD4+ CEM cells is 3.3 hours.
The plasma elimination half-life of abacavir following a single oral dose (given as abacavir sulfate) is about 1.5 hours. In HIV-infected children 3 months to 13 years of age who received 8 mg/kg of abacavir every 12 hours (given as an oral solution containing abacavir sulfate), steady-state plasma elimination half-life averaged 1.3 hours and was essentially the same as that reported after a single dose. Following oral administration of a single 300-mg dose of abacavir to an individual with renal failure (glomerular filtration rate less than 10 mL/minute) undergoing peritoneal dialysis, the plasma elimination half-life of the drug was 1.33 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: S. M. Daluge, EP 349242 (1990 to Wellcome Foundation); S. M. Daluge et al, US 5034394 (1991 to Burroughs Wellcome).

Storage Conditions

Commercially available fixed-combination tablets containing abacavir sulfate, lamivudine, and zidovudine should be stored at 25C, but may be exposed to temperatures ranging from 15-30C.
Commercially available abacavir sulfate tablets and oral solution should be stored at a controlled room temperature of 20-25C. Abacavir sulfate oral solution may be refrigerated; freezing should be avoided.

Interactions

Concurrent use /of ethanol/ with abacavir may result in increased concentrations and half-life of abacavir as a result of competition for common metabolic pathways via alcohol dehydrogenase.
Methadone clearance increased 22% in patients stabilized on oral methadone maintenance therapy who started abacavir therapy with 600 mg twice daily; increase in clearance will not be clinically significant in the majority of patients; methadone dosage increase may be required in a small number of patients.

Dates

Last modified: 08-15-2023

Explore Compound Types